YoYo-3

Description

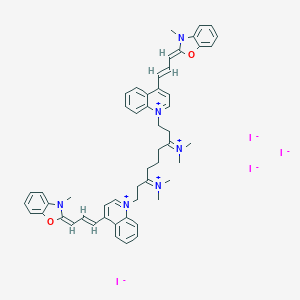

Structure

2D Structure

Properties

IUPAC Name |

[7-dimethylazaniumylidene-1-[4-[(E,3Z)-3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]-9-[4-[(E,3E)-3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]nonan-3-ylidene]-dimethylazanium;tetraiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H58N6O2.4HI/c1-54(2)42(34-38-58-36-32-40(44-22-7-9-24-46(44)58)18-15-30-52-56(5)48-26-11-13-28-50(48)60-52)20-17-21-43(55(3)4)35-39-59-37-33-41(45-23-8-10-25-47(45)59)19-16-31-53-57(6)49-27-12-14-29-51(49)61-53;;;;/h7-16,18-19,22-33,36-37H,17,20-21,34-35,38-39H2,1-6H3;4*1H/q+4;;;;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSBNEYNPYQFYNM-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2OC1=CC=CC3=CC=[N+](C4=CC=CC=C34)CCC(=[N+](C)C)CCCC(=[N+](C)C)CC[N+]5=CC=C(C6=CC=CC=C65)C=CC=C7N(C8=CC=CC=C8O7)C.[I-].[I-].[I-].[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN\1C2=CC=CC=C2O/C1=C/C=C/C3=CC=[N+](C4=CC=CC=C34)CCC(=[N+](C)C)CCCC(=[N+](C)C)CC[N+]5=CC=C(C6=CC=CC=C65)/C=C/C=C\7/N(C8=CC=CC=C8O7)C.[I-].[I-].[I-].[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H58I4N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1318.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156312-20-8 | |

| Record name | YoYo-3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156312208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

YOYO-3: A Comprehensive Technical Guide to its Mechanism of Action and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

YOYO-3 is a high-affinity, far-red fluorescent nucleic acid stain that belongs to the family of cyanine (B1664457) dyes. It is structurally a homodimer of oxazole (B20620) red, characterized by two identical chromophores linked by a flexible bridge. This compound is virtually non-fluorescent in solution and exhibits a dramatic increase in fluorescence quantum yield upon binding to double-stranded DNA (dsDNA). This property, coupled with its cell impermeability, makes it an invaluable tool for identifying dead or membrane-compromised cells in a variety of applications, including flow cytometry and fluorescence microscopy. This guide provides an in-depth technical overview of the mechanism of action of this compound, supported by quantitative data and detailed experimental protocols.

Core Mechanism of Action: Bis-Intercalation

The primary mechanism of action of this compound is bis-intercalation , a process where both of its planar aromatic chromophores insert themselves between the base pairs of the DNA double helix.[1][2] This mode of binding is highly stable and induces significant conformational changes in the DNA structure.

The process can be conceptualized in the following steps:

-

Initial Electrostatic Interaction: The positively charged this compound molecule is initially attracted to the negatively charged phosphate (B84403) backbone of the DNA.

-

Mono-intercalation: One of the chromophores of the this compound molecule inserts itself between two adjacent base pairs of the DNA.

-

Bis-intercalation: The second chromophore then intercalates at a nearby site, typically spanning a few base pairs from the first intercalation site. This dual intercalation event locks the dye molecule firmly in place.

This bis-intercalation mechanism is responsible for the significant fluorescence enhancement observed upon this compound binding to DNA. In its free form in aqueous solution, the this compound molecule can freely rotate and bend, leading to non-radiative decay pathways that quench its fluorescence. However, once intercalated within the rigid structure of the DNA double helix, these rotational and vibrational freedoms are severely restricted. This conformational constraint minimizes non-radiative energy loss and forces the excited molecule to decay primarily through the emission of photons, resulting in a fluorescence enhancement of up to 1000-fold.[3]

The binding of this compound to DNA also leads to a significant increase in the contour length of the DNA molecule and alters its supercoiling.[1][4]

References

- 1. Some new properties of DNA-YOYO-3 homodimer complexes revealed by electrophoresis and fluorescence lifetime measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nucleic Acid Stains—Section 8.1 | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. doylegroup.mit.edu [doylegroup.mit.edu]

YoYo-3: A Technical Guide to Spectral Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

YoYo-3 is a high-affinity, cell-impermeant dimeric cyanine (B1664457) nucleic acid stain.[1] Its fluorescence is significantly enhanced upon binding to DNA, making it an exceptional tool for identifying dead or membrane-compromised cells.[1] This guide provides a comprehensive overview of the spectral properties of this compound, detailed experimental protocols for its use, and a visualization of a typical cell viability workflow.

Core Spectral and Photophysical Properties

This compound exhibits distinct spectral characteristics upon intercalation with DNA. The dye is virtually non-fluorescent in solution and experiences a substantial increase in fluorescence quantum yield upon binding to nucleic acids.[2]

Data Presentation: Spectral Properties of this compound

| Property | Value | Notes |

| Excitation Maximum (λex) | 612 nm | When bound to dsDNA[3] |

| Emission Maximum (λem) | 631 nm | When bound to dsDNA[3] |

| Molar Extinction Coefficient (ε) | 167,000 cm⁻¹M⁻¹ | For the DNA-bound state |

| Fluorescence Quantum Yield (Φ) | 0.15 | For the DNA-bound state |

| Cell Permeability | Impermeant | Does not cross the membrane of live cells |

Experimental Protocols

This compound is a versatile stain for fluorescence microscopy and flow cytometry applications, primarily for assessing cell viability and late-stage apoptosis.

Detailed Methodology: Cell Viability Assay using Fluorescence Microscopy

This protocol outlines the steps for staining a cell culture with this compound to identify dead cells.

Materials:

-

This compound Iodide (typically supplied as a 1 mM solution in DMSO)

-

Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free

-

Cell culture medium appropriate for the cell line

-

Fluorescence microscope with appropriate filter sets (e.g., excitation filter ~610 nm, emission filter ~630 nm)

-

Optional: A nuclear counterstain for all cells (e.g., Hoechst 33342) if differentiation of total and dead cell populations is required in a single field of view.

Procedure:

-

Cell Preparation: Culture cells to the desired confluency on a suitable imaging vessel (e.g., glass-bottom dish, chamber slide).

-

Reagent Preparation:

-

Prepare a fresh working solution of this compound in a buffered solution such as PBS or cell culture medium. A final concentration in the range of 0.1 to 1.0 µM is generally effective. The optimal concentration may need to be determined empirically for different cell types and experimental conditions.

-

To prepare a 1 µM working solution from a 1 mM stock, dilute the stock solution 1:1000 in the desired buffer. For example, add 1 µL of 1 mM this compound to 1 mL of PBS.

-

-

Staining:

-

Aspirate the cell culture medium from the cells.

-

Gently wash the cells once with pre-warmed PBS.

-

Add the this compound working solution to the cells, ensuring the entire cell monolayer is covered.

-

Incubate for 15-30 minutes at room temperature, protected from light. Incubation times may be adjusted based on the cell type.

-

-

Imaging:

-

After incubation, the cells can be imaged directly without a wash step. A wash step can be included if background fluorescence is high.

-

Acquire images using a fluorescence microscope equipped with filters appropriate for the far-red fluorescence of this compound. Dead cells, which have compromised plasma membranes, will exhibit bright nuclear and potentially cytoplasmic staining. Live cells will show minimal to no fluorescence.

-

Mandatory Visualizations

Cell Viability Assay Workflow

The following diagram illustrates the workflow for assessing cell viability using this compound.

Signaling Pathway Context: Apoptosis Detection

While this compound is not part of a signaling pathway, it is a valuable reporter for the late stages of apoptosis, a programmed cell death pathway. The following diagram illustrates a simplified apoptosis signaling cascade leading to membrane permeability, which is then detected by this compound.

References

Unlocking Cellular Secrets: A Technical Guide to YoYo-3 Fluorescence Enhancement Upon Nucleic Acid Binding

For Immediate Release

A Deep Dive into the Photophysical Properties and Applications of a Key Fluorescent Probe

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the fluorescence enhancement of the cyanine (B1664457) dye YoYo-3 upon binding to nucleic acids. Understanding the intricacies of this interaction is paramount for the accurate application of this compound in sensitive detection and quantification of DNA and RNA in a multitude of experimental settings.

This compound, a homodimer of oxazole (B20620) yellow, is a cell-impermeant fluorescent dye that exhibits a dramatic increase in fluorescence quantum yield upon intercalation into the nucleic acid double helix. This property makes it an invaluable tool for various applications, including flow cytometry, single-molecule imaging, and nucleic acid quantification. This document outlines the core principles of this compound's fluorescence enhancement, provides detailed experimental protocols for its characterization, and presents key quantitative data in a clear, comparative format.

The Mechanism of Fluorescence Enhancement: A Tale of Restricted Motion

The remarkable increase in this compound's fluorescence upon binding to DNA or RNA is primarily attributed to a process known as "conformational locking" or the restriction of intramolecular rotation. In its free state in aqueous solution, the two aromatic ring systems of the this compound molecule can rotate freely around the methine bridge. This rotational freedom provides a non-radiative decay pathway for the excited state, leading to very low intrinsic fluorescence.

Upon encountering a nucleic acid duplex, this compound inserts its planar chromophores between the base pairs in a process called bis-intercalation. This steric hindrance within the DNA double helix severely restricts the rotational freedom of the dye's components. Consequently, the non-radiative decay pathway is suppressed, forcing the excited molecule to release its energy primarily through the emission of photons, resulting in a significant enhancement of fluorescence.

Below is a diagram illustrating the logical relationship of this fluorescence enhancement mechanism.

YoYo-3: A Technical Guide to its Permeability in Live Cells

For Researchers, Scientists, and Drug Development Professionals

Core Finding: YoYo-3 is Impermeable to Live Cells with Intact Membranes

This compound is a high-affinity, far-red fluorescent nucleic acid stain that is fundamentally impermeable to live cells possessing intact plasma membranes. This characteristic makes it an invaluable tool for selectively identifying and quantifying dead or membrane-compromised cells within a population. Its utility is particularly pronounced in assays where distinguishing between viable and non-viable cells is critical, such as in cytotoxicity studies and the analysis of late-stage apoptosis.

Upon entering a cell with a compromised membrane, this compound intercalates into the DNA, leading to a significant enhancement of its fluorescence. This property allows for a clear and robust signal from dead cells, while live cells remain unstained and thus, non-fluorescent.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound, including its spectral properties and recommended working concentrations for various applications.

| Parameter | Value | Source(s) |

| Excitation Maximum (DNA-bound) | 612 nm | [1] |

| Emission Maximum (DNA-bound) | 631 nm | [1] |

| Fluorescence Enhancement | ~500-fold (for the related YoYo-1) | [2] |

| Working Concentration (Long-Term Imaging) | 200 - 300 nM | [1] |

| Working Concentration (Flow Cytometry) | Protocol-dependent, typically in the nM range | N/A |

Mechanism of Action: Bis-Intercalation

This compound is a dimeric cyanine (B1664457) dye, and its mechanism of staining involves the insertion of its two planar aromatic ring systems between the base pairs of double-stranded DNA. This mode of binding, known as bis-intercalation, is a high-affinity interaction that significantly stabilizes the DNA-dye complex. This interaction is also responsible for the dramatic increase in the dye's fluorescence quantum yield. The process can be conceptualized as a two-step mechanism involving an initial mono-intercalation event, where one of the dye's chromophores inserts into the DNA, followed by the second chromophore intercalating at a nearby site.

References

An In-depth Technical Guide to the Basic Applications of YoYo-3 in Molecular Biology

For Researchers, Scientists, and Drug Development Professionals

Introduction

YoYo-3 is a high-affinity, cell-impermeant, far-red fluorescent nucleic acid stain. As a member of the cyanine (B1664457) dye family, it functions as a bis-intercalator, inserting itself between the base pairs of double-stranded DNA (dsDNA). This binding mechanism leads to a dramatic increase in its fluorescence quantum yield, making it an exceptionally sensitive tool for detecting nucleic acids. This compound is virtually non-fluorescent in solution and only emits a bright far-red signal upon binding to DNA, providing a high signal-to-noise ratio.[1] Its cell impermeability makes it a valuable probe for distinguishing between live and dead cells, as it can only penetrate cells with compromised plasma membranes.

This technical guide provides an in-depth overview of the core applications of this compound in molecular biology, complete with detailed experimental protocols, quantitative data, and visualizations to aid researchers in its effective implementation.

Core Properties and Mechanism of Action

This compound consists of two identical aromatic heterocyclic moieties linked by a flexible polymethine bridge. This structure allows both heterocyclic systems to intercalate into the DNA double helix. This bis-intercalation event rigidly holds the dye in place, restricting the intramolecular rotations that are the primary pathway for non-radiative decay of the excited state in the free dye. This restriction leads to a significant enhancement of fluorescence.[2]

The interaction of this compound with DNA can also induce conformational changes in the nucleic acid, such as elongation of the DNA molecule.[1] It is important to consider these potential effects when designing and interpreting experiments.

Quantitative Data

The photophysical properties of this compound upon binding to dsDNA are summarized in the table below. It is important to note that while specific data for this compound's fluorescence enhancement and quantum yield are not always explicitly reported, data from the closely related YoYo-1 dye provide a reliable estimate.

| Property | Value | Reference |

| Excitation Maximum (DNA-bound) | ~612 nm | [3] |

| Emission Maximum (DNA-bound) | ~631 nm | [3] |

| Fluorescence Enhancement (upon binding to dsDNA) | >1000-fold (estimated from YoYo-1) | |

| Quantum Yield (DNA-bound) | Up to 0.5 (estimated from YoYo-1) | |

| Molar Extinction Coefficient (DNA-bound) | >50,000 cm⁻¹M⁻¹ | |

| Recommended Concentration for Apoptosis Assays | 200 - 300 nM |

Key Applications and Experimental Protocols

The primary applications of this compound in molecular biology stem from its cell impermeability and high-affinity nucleic acid binding. These include:

-

Dead Cell Identification in Flow Cytometry and Fluorescence Microscopy: Distinguishing live and dead cells is crucial for accurate analysis of cell populations.

-

Nuclear Counterstaining in Fixed Cells: Visualizing the nucleus is a common requirement in immunofluorescence and other imaging techniques.

-

Single-Molecule DNA Imaging: The high brightness of this compound makes it suitable for visualizing individual DNA molecules.

Dead Cell Identification in Flow Cytometry

Principle: Live cells with intact plasma membranes exclude this compound. In contrast, dead or dying cells with compromised membranes allow the dye to enter and stain the nucleus, resulting in a bright far-red fluorescent signal that can be detected by a flow cytometer.

Experimental Protocol:

-

Cell Preparation:

-

Harvest cells (suspension or adherent) and wash them once with 1X Phosphate-Buffered Saline (PBS).

-

Resuspend the cell pellet in 1X Binding Buffer (10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂) or your preferred flow cytometry buffer at a concentration of 1 x 10⁶ cells/mL.

-

-

Staining:

-

Prepare a fresh working solution of this compound in 1X Binding Buffer. A final concentration in the range of 100-500 nM is generally effective. It is recommended to titrate the dye to determine the optimal concentration for your cell type and experimental conditions.

-

Add the this compound working solution to the cell suspension.

-

Incubate for 15-30 minutes at room temperature, protected from light.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer equipped with a laser suitable for exciting the dye (e.g., 633 nm or 640 nm).

-

Collect the fluorescence emission in the appropriate far-red channel (e.g., using a 660/20 nm bandpass filter).

-

Gate on the this compound positive population to identify and quantify dead cells.

-

Workflow for Dead Cell Identification by Flow Cytometry:

Nuclear Counterstaining in Fixed Cells for Fluorescence Microscopy

Principle: After fixation and permeabilization, this compound can readily enter cells and bind to the nuclear DNA, providing a clear visualization of the nucleus. Its far-red emission minimizes spectral overlap with commonly used green and red fluorophores.

Experimental Protocol:

-

Cell Preparation and Fixation:

-

Grow cells on coverslips or in imaging-compatible plates.

-

Wash cells with 1X PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells three times with 1X PBS for 5 minutes each.

-

-

Permeabilization:

-

Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes at room temperature.

-

Wash the cells three times with 1X PBS for 5 minutes each.

-

-

Staining:

-

Prepare a working solution of this compound in 1X PBS. A final concentration in the range of 100-500 nM is a good starting point.

-

Add the this compound working solution to the fixed and permeabilized cells.

-

Incubate for 15-30 minutes at room temperature, protected from light.

-

-

Washing and Mounting:

-

Wash the cells three times with 1X PBS for 5 minutes each to remove unbound dye.

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

-

Imaging:

-

Image the cells using a fluorescence microscope equipped with a far-red filter set (e.g., Excitation: 620/60 nm, Emission: 670/50 nm).

-

Workflow for Nuclear Counterstaining in Fixed Cells:

Single-Molecule DNA Imaging

Principle: The significant fluorescence enhancement of this compound upon binding to DNA allows for the visualization of individual DNA molecules. This is particularly useful for studying DNA conformation, DNA-protein interactions, and for applications in nano-fluidics.

Experimental Protocol (General Guideline):

-

DNA Preparation:

-

Prepare a dilute solution of the DNA of interest in a suitable buffer (e.g., TE buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 8.0).

-

-

Staining:

-

Add this compound to the DNA solution at a specific dye-to-base-pair ratio. This ratio needs to be optimized for the specific application to avoid oversaturation and potential DNA precipitation. A common starting point is a ratio of 1 dye molecule per 100 base pairs.

-

Incubate the mixture for at least 30 minutes at room temperature to ensure complete staining.

-

-

Surface Immobilization (for microscopy):

-

The stained DNA is often stretched and immobilized on a passivated glass surface for imaging. This can be achieved through various methods, including molecular combing or flow-stretching in a microfluidic device.

-

-

Imaging:

-

Visualize the immobilized DNA molecules using a highly sensitive fluorescence microscope, such as a Total Internal Reflection Fluorescence (TIRF) microscope.

-

Use a laser line appropriate for this compound excitation (~612 nm) and a sensitive detector (e.g., an EM-CCD camera).

-

Logical Relationship for Single-Molecule DNA Imaging:

Conclusion

This compound is a versatile and highly sensitive far-red fluorescent stain with fundamental applications in molecular biology. Its cell impermeability makes it an excellent choice for viability assays, while its strong fluorescence upon DNA binding allows for clear nuclear counterstaining and the visualization of single DNA molecules. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can effectively leverage the capabilities of this compound to obtain high-quality, reliable data in their experiments. As with any fluorescent probe, optimization of staining concentrations and incubation times for specific cell types and experimental conditions is recommended to achieve the best results.

References

- 1. Interference of ATP with the fluorescent probes YOYO-1 andthis compound modifies the mechanical properties of intercalator-stained DNA confined in nanochannels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Some new properties of DNA-YOYO-3 homodimer complexes revealed by electrophoresis and fluorescence lifetime measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. FluoroFinder [app.fluorofinder.com]

YOYO-3: An In-Depth Technical Guide to a High-Affinity Nuclear Counterstain for Fixed Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of YOYO-3, a high-performance, far-red fluorescent nucleic acid stain, and its application as a nuclear counterstain in fixed-cell imaging and analysis. This document details the chemical and spectral properties of this compound, offers comparative data against other common nuclear stains, and provides detailed experimental protocols for its use in immunofluorescence and apoptosis assays.

Introduction to this compound

This compound is a member of the dimeric cyanine (B1664457) dye family, renowned for their high affinity for double-stranded DNA (dsDNA). As a cell-impermeant dye, this compound is particularly well-suited for staining the nuclei of fixed and permeabilized cells, or for identifying dead cells in a population. Its fluorescence is negligible in solution and experiences a dramatic enhancement of over 1000-fold upon binding to nucleic acids, resulting in an excellent signal-to-noise ratio.[1] The far-red emission of this compound makes it an ideal counterstain in multicolor imaging experiments, minimizing spectral overlap with commonly used green and red fluorophores.

Physicochemical and Spectroscopic Properties

This compound, chemically known as Oxazole Red Homodimer, possesses distinct characteristics that make it a valuable tool in cellular imaging. Upon intercalation with dsDNA, it exhibits a significant increase in fluorescence quantum yield.

Comparative Data of Nuclear Stains

To aid in the selection of an appropriate nuclear counterstain, the table below summarizes the key properties of this compound in comparison to the widely used nuclear stains, DAPI and Hoechst 33342.

| Property | This compound | DAPI (4',6-diamidino-2-phenylindole) | Hoechst 33342 |

| Chemical Class | Dimeric Cyanine Dye | Diamidinophenylindole | Bis-benzimidazole |

| Excitation Max (bound to dsDNA) | 612 nm[2][3][4] | 359 nm[5] | 351 nm |

| Emission Max (bound to dsDNA) | 631 nm | 457-461 nm | 461 nm |

| Fluorescence Color | Far-Red | Blue | Blue |

| Quantum Yield (bound to dsDNA) | High (exact value not specified in reviewed literature) | 0.62 - 0.92 | Data not readily available |

| Cell Permeability | Impermeant | Moderately permeant (requires higher concentrations for live cells) | Permeant |

| Binding Preference | dsDNA | A-T rich regions of dsDNA | A-T rich regions of dsDNA |

| Photostability | High (characteristic of cyanine dyes) | Subject to photobleaching and photoconversion | Subject to phototoxicity and photobleaching in live cells |

Experimental Protocols

The following sections provide detailed methodologies for the application of this compound as a nuclear counterstain in immunofluorescence and for the detection of late-stage apoptosis.

Immunofluorescence Staining of Fixed Cells with this compound Counterstain

This protocol outlines the steps for performing immunofluorescence staining on adherent cells, followed by nuclear counterstaining with this compound.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS (freshly prepared)

-

Permeabilization Buffer: 0.1-0.25% Triton X-100 in PBS

-

Blocking Buffer: 1% Bovine Serum Albumin (BSA) and 0.1% Tween 20 in PBS (PBST)

-

Primary Antibody (diluted in Blocking Buffer)

-

Fluorophore-conjugated Secondary Antibody (diluted in Blocking Buffer)

-

This compound Iodide (1 mM stock solution in DMSO)

-

Mounting Medium

Procedure:

-

Cell Culture and Fixation:

-

Culture adherent cells on sterile coverslips in a multi-well plate to the desired confluency.

-

Aspirate the culture medium and gently wash the cells twice with PBS.

-

Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Permeabilization:

-

Incubate the fixed cells with Permeabilization Buffer for 10 minutes at room temperature. This step is crucial for allowing antibodies to access intracellular targets.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Blocking:

-

Incubate the cells with Blocking Buffer for 1 hour at room temperature to minimize non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody to its optimal concentration in the Blocking Buffer.

-

Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

-

-

Washing:

-

Wash the cells three times with PBST for 5 minutes each to remove unbound primary antibody.

-

-

Secondary Antibody Incubation:

-

Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer.

-

Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.

-

-

Washing:

-

Wash the cells three times with PBST for 5 minutes each, protected from light.

-

-

This compound Nuclear Counterstaining:

-

Prepare a fresh working solution of this compound in PBS at a final concentration of 200-300 nM (e.g., dilute the 1 mM stock solution 1:5000 to 1:3333).

-

Incubate the cells with the this compound working solution for 15-30 minutes at room temperature, protected from light.

-

-

Final Washes and Mounting:

-

Wash the cells twice with PBS.

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Seal the edges of the coverslip with nail polish and allow it to dry.

-

Store the slides at 4°C in the dark until imaging.

-

Detection of Late-Stage Apoptosis using this compound

This compound can be used to identify cells in the late stages of apoptosis, as the compromised plasma membrane allows the dye to enter and stain the nuclear DNA. This protocol is adapted from a high-content screening assay for apoptosis.

Materials:

-

Cell culture medium

-

Apoptosis-inducing agent (e.g., Staurosporine)

-

This compound Iodide (1 mM stock solution in DMSO)

-

Annexin V-FITC (or other early apoptosis marker, optional)

-

High-content imaging system or fluorescence microscope

Procedure:

-

Cell Seeding:

-

Seed cells in a multi-well imaging plate at a density appropriate for your experimental setup.

-

-

Induction of Apoptosis:

-

Treat the cells with an apoptosis-inducing agent at a predetermined concentration and for a specific duration. Include an untreated control group.

-

-

Staining:

-

Prepare a staining solution containing this compound at a final concentration of 200-300 nM in the cell culture medium.

-

If desired, co-stain with an early apoptosis marker like Annexin V-FITC according to the manufacturer's protocol.

-

Add the staining solution to the cells.

-

-

Image Acquisition:

-

Incubate the cells with the stain(s) for the desired time period. For kinetic assays, imaging can be performed at multiple time points.

-

Acquire images using a high-content imaging system or a fluorescence microscope equipped with the appropriate filter sets for this compound (and any other fluorophores used).

-

-

Image Analysis:

-

Quantify the number of this compound positive cells (late-apoptotic/necrotic) in each well.

-

If co-staining, differentiate between early apoptotic (Annexin V positive, this compound negative) and late apoptotic/necrotic (Annexin V positive, this compound positive) cell populations.

-

Visualized Workflows

The following diagrams, generated using the DOT language, illustrate the experimental workflows described in the protocols.

Caption: Immunofluorescence Staining Workflow with this compound.

Caption: Workflow for Apoptosis Detection using this compound.

Conclusion

This compound is a robust and versatile far-red nuclear counterstain for fixed-cell applications. Its high affinity for DNA, significant fluorescence enhancement upon binding, and spectral properties make it an excellent choice for multicolor imaging experiments, minimizing bleed-through from other common fluorophores. The detailed protocols and workflows provided in this guide offer a solid foundation for researchers to successfully incorporate this compound into their immunofluorescence and apoptosis studies, enabling clear and reliable visualization of nuclear morphology and cell viability. As with any fluorescent dye, optimization of staining conditions for specific cell types and experimental setups is recommended to achieve the best results.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. biotium.com [biotium.com]

- 3. Invitrogen Dimeric Cyanine Nucleic Acid Stains POPO-3 Iodide | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.no]

- 4. Dimeric Cyanine Nucleic Acid Stains this compound Iodide | Buy Online | Invitrogen™ [thermofisher.com]

- 5. DAPI - Blue Fluorescent DNA Stain | AAT Bioquest [aatbio.com]

Discovering the uses of YoYo-3 in apoptosis research

YoYo-3 in Apoptosis Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to this compound

This compound is a high-affinity, far-red fluorescent nucleic acid stain belonging to the cyanine (B1664457) dye family.[1] A critical feature of this compound is its impermeability to the intact plasma membranes of live, healthy cells.[2][3] This characteristic makes it an exceptional tool for identifying cells that have lost membrane integrity, a hallmark of late-stage apoptosis and necrosis. When this compound enters a cell with a compromised membrane, it intercalates with DNA, leading to a significant increase in its fluorescence quantum yield.[1][3] This property allows for the clear and sensitive detection of dead or dying cells in a mixed population, making it highly valuable in apoptosis research, cytotoxicity assays, and drug efficacy studies.

Mechanism of Action

The utility of this compound in apoptosis research hinges on a fundamental event in late-stage cell death: the loss of plasma membrane integrity.

-

Healthy Cells: In viable cells, the plasma membrane is intact and selectively permeable, effectively excluding this compound from entering the cell. Consequently, healthy cells exhibit minimal to no fluorescence when exposed to the dye.

-

Early Apoptotic Cells: During the initial phases of apoptosis, the plasma membrane remains largely intact. A key event is the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the membrane. At this stage, cells will still exclude this compound.

-

Late Apoptotic & Necrotic Cells: As apoptosis progresses to its later stages, the cell membrane's integrity is compromised. This loss of integrity also occurs during necrosis. The now-permeable membrane allows this compound to enter the cell, where it binds to the nucleic acids in the nucleus and cytoplasm. This binding event causes a dramatic enhancement of this compound's fluorescence, generating a bright far-red signal that clearly marks the cell as dead or dying.

Quantitative Data & Spectral Properties

The specific spectral characteristics of this compound make it suitable for multiplexing with other common fluorophores in multicolor analysis, such as flow cytometry.

| Property | Value | Reference(s) |

| Excitation Maximum (DNA-bound) | ~612 nm | |

| Emission Maximum (DNA-bound) | ~631 nm | |

| Common Laser Line | 640 nm | |

| Common Emission Filter | 660/20 nm | |

| Color | Far-Red | |

| Cell Permeability | Impermeant |

Key Applications in Apoptosis Research

This compound is primarily used as a viability stain to distinguish between live and dead cells. Its most powerful application is in dual-staining assays, typically with Annexin V, to differentiate the stages of apoptosis.

-

Annexin V: A protein that has a high affinity for phosphatidylserine (PS). Annexin V conjugated to a fluorophore (like FITC or Alexa Fluor 488) is used to label early apoptotic cells where PS has flipped to the outer membrane leaflet.

-

Dual Staining Interpretation: By using Annexin V and this compound together, researchers can distinguish between different cell populations.

-

Live Cells: Annexin V Negative / this compound Negative

-

Early Apoptotic Cells: Annexin V Positive / this compound Negative

-

Late Apoptotic/Necrotic Cells: Annexin V Positive / this compound Positive

-

This multiparametric approach provides a more detailed snapshot of the cell death process within a sample.

Experimental Protocols

Apoptosis Analysis by Flow Cytometry (Annexin V & this compound Dual Staining)

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Materials:

-

Cells of interest (suspension or adherent)

-

Apoptosis-inducing agent (e.g., staurosporine, camptothecin)

-

1X Annexin V Binding Buffer

-

Fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC)

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Phosphate-Buffered Saline (PBS), cold

-

Flow cytometer

Procedure:

-

Induce Apoptosis: Treat cells with the desired apoptotic stimulus for the appropriate duration. Include an untreated control population.

-

Cell Harvesting:

-

Suspension Cells: Gently pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).

-

Adherent Cells: Carefully collect the culture medium, which may contain detached apoptotic cells. Wash the adherent cells once with PBS, then detach them using a gentle cell dissociation agent like Trypsin-EDTA. Combine the detached cells with the collected supernatant. Pellet the combined cell suspension.

-

-

Washing: Wash the cell pellet twice with cold PBS to remove any residual medium.

-

Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Staining:

-

Add the fluorochrome-conjugated Annexin V to the cell suspension (typically 5 µL per 100 µL of cells, but follow manufacturer's instructions).

-

Add this compound to a final concentration of 200-300 nM. For example, add 0.2-0.3 µL of a 1 µM working solution to 1 mL of cell suspension.

-

-

Incubation: Incubate the cells for 15 minutes at room temperature, protected from light.

-

Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each sample. Analyze the cells by flow cytometry immediately (within 1 hour). Excite this compound with a red laser (e.g., 640 nm) and collect emission in the appropriate channel (e.g., ~660 nm).

Apoptosis Visualization by Fluorescence Microscopy

Materials:

-

Cells cultured on glass-bottom dishes or chamber slides

-

Apoptosis-inducing agent

-

1X Annexin V Binding Buffer

-

Fluorochrome-conjugated Annexin V

-

This compound stock solution

-

Fluorescence microscope with appropriate filters

Procedure:

-

Induce Apoptosis: Treat cells with the desired agent directly in the culture vessel.

-

Washing: Gently wash the cells twice with 1X Annexin V Binding Buffer.

-

Staining: Prepare a staining solution in 1X Annexin V Binding Buffer containing Annexin V (per manufacturer's recommendation) and this compound (e.g., 200-300 nM).

-

Incubation: Add the staining solution to the cells and incubate for 15 minutes at room temperature, protected from light.

-

Imaging: Image the cells directly without washing.

-

Live cells will show no significant staining.

-

Early apoptotic cells will show membrane staining from Annexin V (e.g., green fluorescence).

-

Late apoptotic/necrotic cells will show both membrane staining from Annexin V and strong nuclear/cytoplasmic staining from this compound (e.g., green and far-red fluorescence).

-

Visualizations and Pathways

Apoptosis Signaling Leading to Membrane Permeability

Apoptosis proceeds through distinct signaling cascades that culminate in cellular dismantling. The loss of membrane integrity, which allows this compound to enter, is a terminal event orchestrated by executioner caspases.

Experimental Workflow for Flow Cytometry

The following diagram outlines the standard workflow for preparing and analyzing cells using a dual-staining apoptosis assay with Annexin V and this compound.

Data Interpretation Logic

The combination of Annexin V and this compound allows for the categorization of cells into distinct populations, providing a clear picture of the apoptotic process.

References

An In-depth Technical Guide to the Preliminary Investigation of YOYO-3 for Cell Viability Assays

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of YOYO-3, a high-affinity, cell-impermeant cyanine (B1664457) dye, for the assessment of cell viability. This compound is a valuable tool for distinguishing dead or membrane-compromised cells from the live cell population in a sample. Its utility spans various applications, including fluorescence microscopy, flow cytometry, and real-time, long-term cell health monitoring.

Core Principles of this compound in Viability Assays

This compound operates on the fundamental principle of selective plasma membrane permeability. In healthy, viable cells, the intact cell membrane acts as a barrier, preventing the dye from entering the cytoplasm.[1] However, in late-stage apoptotic, necrotic, or otherwise membrane-compromised cells, this integrity is lost.[2] this compound can then pass freely into the cell, where it acts as a bis-intercalating agent, binding with high affinity to double-stranded DNA and RNA.[3] In its unbound state, this compound is essentially non-fluorescent, but upon binding to nucleic acids, it exhibits a dramatic increase in fluorescence quantum yield, emitting a bright, far-red signal.[4][5] This fluorescence enhancement of over a thousand-fold makes it an exceptionally sensitive indicator of cell death.

Mechanism of Action

Caption: Principle of this compound selective staining in live vs. dead cells.

Data Presentation

Quantitative data for this compound is summarized below, providing key spectral properties and example experimental parameters derived from literature.

Table 1: Spectral Properties of this compound

| Property | Wavelength (nm) | Reference(s) |

| Excitation Maximum (with DNA) | 612 | |

| Emission Maximum (with DNA) | 631 | |

| Recommended Excitation Laser | 640 nm | |

| Recommended Emission Filter | 660/20 nm bandpass |

Table 2: Example Experimental Parameters for this compound in Apoptosis Assays

This data is based on studies using Mouse Embryonic Fibroblasts (MEFs) to monitor apoptosis over time.

| Parameter | Value | Treatment Context | Reference(s) |

| Cell Type | Mouse Embryonic Fibroblasts (MEFs) | N/A | |

| This compound Working Concentration | 200 - 300 nM | Used for kinetic analysis of apoptosis | |

| Apoptosis Inducing Agents | Cycloheximide (CHX, 50 µg/ml), Staurosporine (STS, 1 µM) | To induce cell death and validate this compound staining | |

| Incubation / Monitoring Period | Up to 24 hours | For real-time, long-duration imaging | |

| Comparison Dye | DRAQ7 (300-600 nM) | This compound stained more cells and at lower concentrations |

Apoptosis Pathway Leading to Membrane Permeabilization

This compound staining is a terminal event in many cell death pathways. In apoptosis, a cascade of events leads to the eventual loss of membrane integrity. The diagram below illustrates a simplified view of the intrinsic and extrinsic apoptosis pathways converging on the activation of executioner caspases, which are responsible for dismantling the cell and ultimately compromising the plasma membrane.

// Nodes extrinsic_stimuli [label="Extrinsic Stimuli\n(e.g., TNF-α, FasL)", fillcolor="#FBBC05"]; intrinsic_stimuli [label="Intrinsic Stimuli\n(e.g., DNA Damage, Stress)", fillcolor="#FBBC05"]; death_receptor [label="Death Receptors", fillcolor="#FFFFFF"]; caspase8 [label="Initiator\nCaspase-8 Activation", fillcolor="#FFFFFF"]; bcl2 [label="Bcl-2 Family\n(Bax/Bak Activation)", fillcolor="#FFFFFF"]; momp [label="Mitochondrial Outer\nMembrane Permeabilization\n(MOMP)", fillcolor="#FFFFFF"]; cytochrome_c [label="Cytochrome c\nRelease", fillcolor="#FFFFFF"]; apoptosome [label="Apoptosome Formation", fillcolor="#FFFFFF"]; caspase9 [label="Initiator\nCaspase-9 Activation", fillcolor="#FFFFFF"]; caspase37 [label="Executioner\nCaspase-3/7 Activation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; dismantling [label="Cleavage of\nCellular Substrates", fillcolor="#EA4335", fontcolor="#FFFFFF"]; membrane_loss [label="Loss of Plasma\nMembrane Integrity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; yoyo3_staining [label="this compound Influx\n& Staining", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges extrinsic_stimuli -> death_receptor; death_receptor -> caspase8; intrinsic_stimuli -> bcl2; bcl2 -> momp; momp -> cytochrome_c; cytochrome_c -> apoptosome; apoptosome -> caspase9; caspase8 -> caspase37 [label="Direct Activation"]; caspase9 -> caspase37 [label="Activation"]; caspase37 -> dismantling; dismantling -> membrane_loss; membrane_loss -> yoyo3_staining; } caption { label = "Simplified apoptosis pathways leading to this compound staining."; fontsize = 10; fontname = "Arial"; fontcolor = "#202124"; }

Caption: Simplified apoptosis pathways leading to this compound staining.

Experimental Protocols

The following are detailed methodologies for using this compound in common cell viability applications. Optimization may be required depending on the cell type and experimental conditions.

Protocol 1: Live/Dead Cell Discrimination by Fluorescence Microscopy

This protocol is designed for real-time or endpoint analysis of cell viability in cultured cells.

-

Cell Preparation :

-

Seed cells on a suitable imaging plate or dish (e.g., glass-bottom 96-well plate) and culture under standard conditions until they reach the desired confluency.

-

Treat cells with the experimental compound(s) for the desired duration. Include appropriate positive (e.g., treated with a known cytotoxic agent) and negative (vehicle only) controls.

-

-

Staining Solution Preparation :

-

This compound is typically supplied as a 1 mM solution in DMSO.

-

Prepare a working stock solution by diluting the 1 mM stock in a buffered saline solution (e.g., PBS) or directly in a complete culture medium.

-

Prepare a final staining solution by diluting the working stock to a final concentration of 100-300 nM in a complete culture medium. A preliminary concentration optimization experiment is recommended.

-

-

Staining Procedure :

-

Carefully remove the existing culture medium from the cells.

-

Add the this compound staining solution to each well. For live-cell imaging, this can be done directly without a wash step.

-

Incubate the cells for 15-30 minutes at 37°C, protected from light.

-

-

Imaging :

-

Image the cells using a fluorescence microscope equipped with appropriate filters for far-red fluorescence (e.g., Excitation: ~620 nm, Emission: ~645 nm).

-

Live cells will show little to no fluorescence, while the nuclei of dead cells will fluoresce brightly.

-

Optionally, co-stain with a live-cell marker like Calcein-AM to visualize the entire cell population.

-

Protocol 2: Viability Assessment by Flow Cytometry

This protocol allows for the quantification of viable and non-viable cells within a population.

-

Cell Preparation :

-

Harvest cells (both adherent and suspension) and prepare a single-cell suspension. For adherent cells, use a gentle dissociation reagent like Trypsin-EDTA.

-

Wash the cells once by centrifuging at 300 x g for 5 minutes and resuspending the pellet in 1-2 mL of cold, protein-free PBS.

-

Count the cells and adjust the concentration to 1-5 x 10⁶ cells/mL in cold PBS.

-

-

Staining Procedure :

-

Add this compound stock solution to the cell suspension to achieve a final concentration of 100-300 nM. Vortex gently to mix.

-

Incubate the cells for 15 minutes on ice, protected from light. Do not wash the cells after adding the dye, as it must remain in the buffer during acquisition.

-

-

Flow Cytometry Analysis :

-

Analyze the samples on a flow cytometer equipped with a laser capable of exciting the dye (e.g., 633 nm or 640 nm).

-

Collect the fluorescence emission in the appropriate far-red channel (e.g., ~660 nm).

-

Use unstained cells as a negative control to set the gates.

-

The live cell population will exhibit low fluorescence (this compound negative), while the dead cell population will show a high fluorescence signal (this compound positive).

-

Experimental Workflow

The logical flow for a typical cell viability experiment using this compound is outlined below.

// Nodes start [label="Start: Prepare Cell Culture", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; treatment [label="Apply Experimental Treatment\n(e.g., Drug Compound)"]; controls [label="Include Positive & Negative\nControls"]; incubation [label="Incubate for\nDesired Time Period"]; staining [label="Add this compound Staining Solution"]; incubation2 [label="Incubate (15-30 min)\nProtected from Light"]; acquisition [label="Data Acquisition", shape=Mdiamond, fillcolor="#FBBC05"]; microscopy [label="Fluorescence Microscopy"]; flow [label="Flow Cytometry"]; analysis [label="Data Analysis", shape=Mdiamond, fillcolor="#FBBC05"]; quant_image [label="Image Analysis:\nCount Live vs. Dead Cells"]; quant_flow [label="Gating & Quantification:\n% this compound Positive Cells"]; end [label="End: Report Results", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> treatment; treatment -> controls [style=dotted]; treatment -> incubation; incubation -> staining; staining -> incubation2; incubation2 -> acquisition; acquisition -> microscopy; acquisition -> flow; microscopy -> quant_image; flow -> quant_flow; quant_image -> analysis; quant_flow -> analysis; analysis -> end; } caption { label = "General experimental workflow for a this compound cell viability assay."; fontsize = 10; fontname = "Arial"; fontcolor = "#202124"; }

Caption: General experimental workflow for a this compound cell viability assay.

References

- 1. mdpi.com [mdpi.com]

- 2. Single-Cell and Population-Level Analyses Using Real-Time Kinetic Labeling Couples Proliferation and Cell Death Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TOTO and YOYO: new very bright fluorochromes for DNA content analyses by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. biotium.com [biotium.com]

Methodological & Application

YoYo-3 in Fluorescence Microscopy: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

YoYo-3 is a high-affinity, cell-impermeant cyanine (B1664457) dye that exhibits a strong fluorescence enhancement upon binding to double-stranded DNA.[1][2] This property makes it an excellent tool for identifying cells with compromised plasma membranes, a hallmark of late-stage apoptosis or necrosis.[3] Being cell-impermeant, this compound is excluded from live cells with intact membranes. In dead or dying cells where membrane integrity is lost, the dye can enter, intercalate into the nuclear DNA, and emit a bright, far-red fluorescence. Its far-red spectral properties minimize interference from autofluorescence common in biological samples. This document provides detailed protocols for the use of this compound in fluorescence microscopy for dead cell identification and as a nuclear counterstain in fixed cells.

Data Presentation

For optimal experimental design and data analysis, the key quantitative properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Excitation Maximum (with DNA) | 612 nm | [2] |

| Emission Maximum (with DNA) | 631 nm | [2] |

| Molar Extinction Coefficient (ε) | Value not explicitly found in search results | |

| Quantum Yield (QY) | Value not explicitly found in search results | |

| Molecular Weight | ~1323 g/mol | |

| Common Laser Line | 633 nm (HeNe) or 640 nm (diode) | |

| Common Emission Filter | 660/20 nm bandpass |

Experimental Protocols

Protocol 1: Dead Cell Staining in a Mixed Population of Live and Dead Cells

This protocol outlines the steps for identifying dead cells in a culture of both live and dead cells using this compound.

Materials:

-

This compound Iodide solution (typically 1 mM in DMSO)

-

Phosphate-buffered saline (PBS) or other balanced salt solution

-

Cell culture medium

-

Live/dead cell control populations (e.g., heat-killed or ethanol-treated cells)

-

Fluorescence microscope with appropriate filters

Methodology:

-

Cell Preparation:

-

Culture cells under desired experimental conditions.

-

For adherent cells, grow on coverslips or in imaging-compatible plates. For suspension cells, they can be stained directly in tubes.

-

-

Staining Solution Preparation:

-

Prepare a fresh working solution of this compound in a physiologically compatible buffer (e.g., PBS or cell culture medium).

-

A starting concentration of 200-500 nM is recommended. The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically.

-

-

Staining:

-

For adherent cells, remove the culture medium and gently wash once with PBS.

-

Add the this compound staining solution to the cells and incubate for 15-30 minutes at room temperature, protected from light.

-

For suspension cells, add the this compound working solution directly to the cell suspension and incubate.

-

-

Imaging:

-

After incubation, cells can be imaged directly without a wash step. A wash step may reduce background fluorescence if necessary.

-

Image the cells using a fluorescence microscope equipped with a filter set appropriate for far-red fluorescence (e.g., excitation around 620 nm and emission around 650 nm).

-

Dead cells will exhibit bright nuclear fluorescence, while live cells will show minimal to no fluorescence.

-

Protocol 2: Nuclear Counterstaining in Fixed and Permeabilized Cells

This protocol describes the use of this compound as a nuclear counterstain in fixed and permeabilized cells, often in conjunction with immunofluorescence staining of other cellular targets.

Materials:

-

This compound Iodide solution (1 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.1-0.5% Triton X-100 in PBS)

-

Mounting medium

-

Fluorescence microscope with appropriate filters

Methodology:

-

Cell Fixation:

-

Wash cells with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Permeabilization:

-

Incubate the fixed cells with a permeabilization buffer (e.g., 0.25% Triton X-100 in PBS) for 10 minutes at room temperature.

-

This step is crucial for allowing this compound to access the nucleus.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

(Optional) Immunofluorescence Staining:

-

Proceed with blocking and primary/secondary antibody incubations for your target of interest according to standard immunofluorescence protocols.

-

-

This compound Counterstaining:

-

Prepare a working solution of this compound in PBS. A starting concentration of 100-300 nM is recommended.

-

Incubate the permeabilized cells with the this compound solution for 5-15 minutes at room temperature, protected from light.

-

Wash the cells twice with PBS.

-

-

Mounting and Imaging:

-

Mount the coverslip with an appropriate mounting medium.

-

Image the cells using a fluorescence microscope with a far-red filter set. The nuclei of all cells should be stained with this compound.

-

Mandatory Visualization

Below are diagrams illustrating the experimental workflows described.

Caption: Workflow for identifying dead cells using this compound.

Caption: Workflow for using this compound as a nuclear counterstain.

Signaling Pathway and Logical Relationships

This compound's mechanism of action is based on a straightforward logical relationship concerning cell membrane integrity.

Caption: Logical flow of this compound staining based on cell viability.

References

Application Notes and Protocols for YOYO-3 Staining in Mammalian Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing YOYO-3 iodide, a high-affinity, far-red fluorescent nucleic acid stain, for the analysis of mammalian cells. This compound is a cell-impermeant dye that is highly fluorescent upon binding to double-stranded DNA, making it an excellent marker for identifying dead or fixed cells with compromised plasma membranes.

Core Principles

This compound iodide is a dimeric cyanine (B1664457) dye that is virtually non-fluorescent in solution and exhibits a dramatic increase in fluorescence quantum yield upon intercalation into the DNA double helix. Due to its positive charge and large size, this compound cannot cross the intact membranes of live cells. Therefore, it selectively stains the nuclei of dead cells, where the membrane integrity is compromised, or cells that have been fixed and permeabilized. Its far-red emission spectrum minimizes interference from cellular autofluorescence.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the use of this compound in mammalian cell staining applications.

| Parameter | Value | Application | Cell Type | Citation |

| Excitation Maximum (DNA-bound) | 612 nm | Microscopy, Flow Cytometry | N/A | [1] |

| Emission Maximum (DNA-bound) | 631 nm | Microscopy, Flow Cytometry | N/A | [1] |

| Recommended Concentration (Live-Cell Imaging - Apoptosis) | 200 - 300 nM | Fluorescence Microscopy | Mouse Embryonic Fibroblasts (MEFs) | [2] |

| Recommended Starting Concentration (Fixed-Cell Microscopy) | 0.5 - 1.0 µM | Fluorescence Microscopy | General Mammalian Cells | [3] |

| Recommended Concentration Range (Fixed-Cell Microscopy) | 100 nM - 5 µM | Fluorescence Microscopy | General Mammalian Cells | [3] |

| Recommended Starting Concentration (Flow Cytometry) | 0.5 µM | Flow Cytometry | General Mammalian Cells | |

| Incubation Time (Live-Cell Imaging) | Up to 24 hours | Fluorescence Microscopy | Mouse Embryonic Fibroblasts (MEFs) | |

| Incubation Time (Fixed-Cell Microscopy) | 15 - 30 minutes | Fluorescence Microscopy | General Mammalian Cells | |

| Incubation Time (Flow Cytometry) | 15 - 30 minutes | Flow Cytometry | General Mammalian Cells | |

| Cytotoxicity | Reported as non-toxic for prolonged incubation | Live-Cell Imaging | Mouse Embryonic Fibroblasts (MEFs) |

Experimental Protocols

Protocol 1: Staining of Dead Cells in a Live Mammalian Cell Culture for Fluorescence Microscopy

This protocol is designed for identifying dead cells within a live cell population.

Materials:

-

This compound Iodide (1 mM stock solution in DMSO)

-

Live mammalian cells cultured in a suitable vessel (e.g., chambered coverglass, 96-well plate)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS) or other balanced salt solution

-

Fluorescence microscope with appropriate filter sets (e.g., Cy5® filter set)

Procedure:

-

Prepare Staining Solution: Dilute the 1 mM this compound stock solution in complete cell culture medium to the desired final concentration. A starting concentration of 200-300 nM is recommended for detecting apoptotic cells.

-

Cell Staining: Remove the existing culture medium from the cells and replace it with the this compound staining solution.

-

Incubation: Incubate the cells at 37°C in a CO2 incubator for 15-30 minutes, protected from light. For time-lapse imaging of apoptosis, cells can be incubated for extended periods (e.g., up to 24 hours).

-

Imaging: Image the cells directly in the staining solution using a fluorescence microscope. Live cells will show little to no fluorescence, while the nuclei of dead or membrane-compromised cells will fluoresce brightly in the far-red channel.

Protocol 2: Nuclear Counterstaining of Fixed and Permeabilized Mammalian Cells for Fluorescence Microscopy

This protocol is suitable for nuclear counterstaining in immunofluorescence (IF) or other fixed-cell imaging applications.

Materials:

-

This compound Iodide (1 mM stock solution in DMSO)

-

Mammalian cells cultured on coverslips or in imaging plates

-

Phosphate-Buffered Saline (PBS)

-

Fixation Solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization Solution (e.g., 0.1-0.5% Triton™ X-100 in PBS)

-

RNase A solution (100 µg/mL in PBS, optional)

-

Mounting medium

-

Fluorescence microscope with appropriate filter sets

Procedure:

-

Cell Fixation: Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Permeabilization: Permeabilize the cells with 0.1-0.5% Triton™ X-100 in PBS for 10-15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

(Optional) RNase Treatment: To ensure specific staining of DNA and reduce background from RNA, incubate the cells with RNase A solution for 30-60 minutes at 37°C. Wash three times with PBS.

-

Prepare Staining Solution: Dilute the 1 mM this compound stock solution in PBS to a final concentration of 0.5-1.0 µM. Optimization may be required within the 100 nM to 5 µM range.

-

Cell Staining: Add the this compound staining solution to the cells and incubate for 15-30 minutes at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound dye.

-

Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Imaging: Image the stained nuclei using a fluorescence microscope.

Protocol 3: Discrimination of Dead Cells by Flow Cytometry

This protocol allows for the quantification of dead cells in a cell suspension.

Materials:

-

This compound Iodide (1 mM stock solution in DMSO)

-

Single-cell suspension of mammalian cells

-

Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA)

-

Flow cytometer with a red laser (e.g., 633 nm or 640 nm) and appropriate emission filters

Procedure:

-

Cell Preparation: Prepare a single-cell suspension at a concentration of 1 x 10^6 cells/mL in cold Flow Cytometry Staining Buffer.

-

Prepare Staining Solution: Dilute the 1 mM this compound stock solution in Flow Cytometry Staining Buffer to a final concentration of 0.5 µM. Optimization may be necessary depending on the cell type.

-

Cell Staining: Add the this compound staining solution to the cell suspension.

-

Incubation: Incubate the cells for 15-30 minutes on ice or at room temperature, protected from light.

-

Analysis: Analyze the stained cells on a flow cytometer without washing. Live cells will exhibit low fluorescence, while dead cells will show a strong far-red fluorescent signal.

Visualizations

Experimental Workflow for this compound Staining of Fixed Mammalian Cells

Caption: Workflow for fixed-cell staining with this compound.

Logical Relationship of this compound Staining Principle

References

How to use YoYo-3 for identifying dead cells in a mixed population

Introduction

YoYo-3 is a high-affinity, carbocyanine dimer nucleic acid stain that serves as a robust tool for identifying dead cells within a mixed population.[1][2][3][4] This cell-impermeant dye is virtually non-fluorescent in solution but exhibits a dramatic increase in fluorescence intensity upon binding to DNA.[2] Its far-red fluorescence makes it particularly suitable for multiplexing experiments with other common fluorophores.

Principle of Action

The core principle behind this compound's utility as a dead cell indicator lies in the integrity of the plasma membrane. Healthy, viable cells possess an intact cell membrane that effectively excludes the this compound dye. In contrast, dead or late-stage apoptotic cells have compromised membrane integrity, allowing the dye to enter, intercalate with double-stranded DNA, and emit a bright fluorescent signal. This differential staining allows for clear discrimination between live and dead cell populations.

Applications

This compound is a versatile dye compatible with a range of applications, including:

-

Flow Cytometry: Quantitatively determine the percentage of dead cells in a suspension.

-

Fluorescence Microscopy: Visualize and identify dead cells in adherent or suspension cultures.

-

High-Content Screening: Automated analysis of cell viability in multi-well plates.

-

Long-Term Viability Monitoring: Due to its low toxicity to live cells, this compound can be used for continuous monitoring of cell health over extended periods.

Spectral Properties

This compound has an excitation maximum at approximately 612 nm and an emission maximum at around 631 nm when bound to DNA. This allows for excitation with a red laser (e.g., 633 nm or 640 nm) and detection with a standard far-red emission filter (e.g., 660/20 nm bandpass).

Data Summary

| Parameter | Value | Reference |

| Excitation Maximum (with DNA) | 612 nm | |

| Emission Maximum (with DNA) | 631 nm | |

| Molecular Weight | 1322.72 g/mol | |

| Solvent | Dimethyl sulfoxide (B87167) (DMSO) | |

| Storage | -20°C, protected from light | |

| Typical Working Concentration | 200 - 300 nM |

Experimental Protocols

Protocol 1: Dead Cell Staining for Fluorescence Microscopy

Materials:

-

This compound (1 mM in DMSO)

-

Phosphate-buffered saline (PBS) or other balanced salt solution

-

Cell culture medium

-

Adherent or suspension cells

-

Fluorescence microscope with appropriate filters

Procedure:

-

Prepare this compound Staining Solution: Dilute the 1 mM this compound stock solution in PBS or cell culture medium to a final working concentration of 200-300 nM. For example, to prepare 1 mL of 250 nM staining solution, add 0.25 µL of 1 mM this compound to 1 mL of buffer.

-

Cell Preparation:

-

Adherent Cells: Grow cells on coverslips or in imaging-compatible plates. Wash the cells once with PBS.

-

Suspension Cells: Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes) and resuspend in PBS.

-

-

Staining: Add the this compound staining solution to the cells and incubate for 15-30 minutes at room temperature or 37°C, protected from light.

-

Washing (Optional): For clearer imaging, you can wash the cells once with PBS to remove excess dye.

-

Imaging: Mount the coverslip on a slide or image the plate directly using a fluorescence microscope. Use a filter set appropriate for far-red fluorescence (e.g., Cy5 filter set). Dead cells will exhibit bright nuclear fluorescence.

Protocol 2: Dead Cell Staining for Flow Cytometry

Materials:

-

This compound (1 mM in DMSO)

-

Flow cytometry buffer (e.g., PBS with 1% BSA)

-

Suspension cells or trypsinized adherent cells

-

Flow cytometer with a red laser (e.g., 633 nm or 640 nm)

Procedure:

-

Prepare Cell Suspension: Harvest cells and adjust the cell density to approximately 1 x 10^6 cells/mL in flow cytometry buffer.

-

Prepare this compound Staining Solution: Dilute the 1 mM this compound stock solution in flow cytometry buffer to a final working concentration of 200-300 nM.

-

Staining: Add the this compound staining solution to the cell suspension.

-

Incubation: Incubate for 15-30 minutes at room temperature, protected from light.

-

Analysis: Analyze the stained cells on a flow cytometer. Collect fluorescence data in the far-red channel (e.g., using a 660/20 nm bandpass filter).

-

Gating: Gate on the cell population based on forward and side scatter. The this compound positive population represents the dead cells.

Visualizations

Caption: Principle of dead cell identification using this compound.

Caption: Experimental workflow for this compound dead cell staining.

References

Protocol for YoYo-3 Staining in Conjunction with Annexin V for Apoptosis Detection

Application Note

Introduction

Apoptosis, or programmed cell death, is a critical process in development and tissue homeostasis. A key hallmark of early apoptosis is the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[1][2][3] When conjugated to a fluorophore such as FITC, Annexin V provides a sensitive method for detecting early apoptotic events by flow cytometry or fluorescence microscopy.[2]

To distinguish between different stages of cell death, it is common to use a viability dye in conjunction with Annexin V. YoYo-3 is a cell-impermeant nucleic acid stain that emits a bright far-red fluorescence upon binding to DNA. In viable cells with intact plasma membranes, this compound is excluded. However, in late apoptotic or necrotic cells with compromised membrane integrity, this compound can enter the cell and stain the nucleus.

This application note provides a detailed protocol for the dual staining of cells with Annexin V-FITC and this compound to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells. This combination allows for a robust and quantitative assessment of apoptosis in a cell population, which is invaluable for researchers in various fields, including cancer biology, immunology, and drug development.

Principle of the Assay

The combined use of Annexin V-FITC and this compound allows for the discrimination of three distinct cell populations:

-

Viable cells: These cells maintain plasma membrane integrity and asymmetry, thus excluding both Annexin V-FITC and this compound (Annexin V-/YoYo-3-).

-

Early apoptotic cells: In the initial stages of apoptosis, PS is exposed on the outer cell surface, allowing the binding of Annexin V-FITC. However, the plasma membrane remains intact, preventing the entry of this compound (Annexin V+/YoYo-3-).

-

Late apoptotic/necrotic cells: In the later stages of apoptosis or in necrosis, the plasma membrane becomes permeable. This allows Annexin V-FITC to bind to the externalized PS and this compound to enter and stain the cellular DNA (Annexin V+/YoYo-3+).

Data Presentation

The following table summarizes the expected results from a typical apoptosis assay using Annexin V-FITC and this compound staining on Jurkat cells treated with an apoptosis-inducing agent (e.g., staurosporine).

| Cell Population | Annexin V-FITC Staining | This compound Staining | Percentage of Cells (Untreated Control) | Percentage of Cells (Apoptosis-Induced) |

| Viable | Negative | Negative | >95% | 20-40% |

| Early Apoptotic | Positive | Negative | <2% | 30-50% |

| Late Apoptotic/Necrotic | Positive | Positive | <3% | 20-40% |

Experimental Protocols

Reagents and Materials

-

Annexin V-FITC

-

This compound Iodide (1 mM solution in DMSO)

-

10X Annexin V Binding Buffer (0.1 M HEPES/NaOH, pH 7.4, 1.4 M NaCl, 25 mM CaCl2)

-

Phosphate-Buffered Saline (PBS), calcium and magnesium-free

-

Deionized water

-

Cell line of interest (e.g., Jurkat cells)

-

Apoptosis-inducing agent (e.g., staurosporine)

-

Flow cytometer tubes

-

Micropipettes and tips

-

Centrifuge

-

Flow cytometer with appropriate lasers and filters

Preparation of Reagents

-

1X Annexin V Binding Buffer: Prepare a 1X working solution by diluting the 10X stock 1:10 with deionized water. For example, mix 1 mL of 10X Binding Buffer with 9 mL of deionized water.

-

This compound Working Solution: Prepare a 1 µM working solution of this compound by diluting the 1 mM stock solution 1:1000 in 1X Annexin V Binding Buffer. Note: The optimal concentration of this compound may need to be determined empirically for different cell types and experimental conditions, but a final concentration of 200-300 nM has been shown to be effective.

Staining Protocol for Suspension Cells (e.g., Jurkat)

-

Induce apoptosis in your target cells using the desired method. For a positive control, treat Jurkat cells with 1 µM staurosporine (B1682477) for 4 hours. Include an untreated cell population as a negative control.

-

Harvest the cells by centrifugation at 300 x g for 5 minutes.

-

Wash the cells twice with cold PBS. After each wash, pellet the cells by centrifugation at 300 x g for 5 minutes and discard the supernatant.

-

Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (containing 1 x 10^5 cells) to a flow cytometer tube.

-

Add 5 µL of Annexin V-FITC to the cell suspension.

-

Add 1 µL of the 1 µM this compound working solution to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

Flow Cytometry Analysis

-

For the analysis of Annexin V-FITC and this compound stained cells, a flow cytometer with a blue laser (488 nm) and a red laser (e.g., 633 nm or 640 nm) is recommended.

-

Set up a forward scatter (FSC) versus side scatter (SSC) plot to gate on the cell population of interest and exclude debris.

-

Detect Annexin V-FITC fluorescence using the 488 nm laser for excitation and a standard FITC emission filter (e.g., 530/30 nm).

-

Detect this compound fluorescence using a red laser (e.g., 640 nm) for excitation and a corresponding emission filter (e.g., 660/20 nm).

-

Use unstained, Annexin V-FITC only, and this compound only stained cells to set up appropriate compensation and gates.

-

Create a dot plot of Annexin V-FITC fluorescence versus this compound fluorescence to distinguish the viable, early apoptotic, and late apoptotic/necrotic cell populations.

Mandatory Visualization

Caption: Cellular states during apoptosis and corresponding staining patterns.

Caption: Step-by-step experimental workflow for dual staining.

References

Application Notes: Staining of Fixed and Permeabilized Cells with YoYo-3 Iodide

Application Notes and Protocols for YoYo-3 in Multi-Color Fluorescence Imaging

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing YoYo-3 iodide in multi-color fluorescence imaging experiments. This compound is a high-affinity, cell-impermeant cyanine (B1664457) dye that intercalates with nucleic acids. It exhibits a dramatic fluorescence enhancement upon binding to DNA and is an excellent tool for identifying and visualizing the nuclei of dead or fixed cells with far-red fluorescence.

Properties of this compound Iodide

This compound is essentially non-fluorescent in aqueous solution and becomes intensely fluorescent upon binding to DNA, making it a high-contrast stain for nucleic acids. Its far-red emission is advantageous for multicolor imaging, as it minimizes spectral overlap with commonly used blue, green, and yellow/orange fluorophores.

Quantitative Data Summary